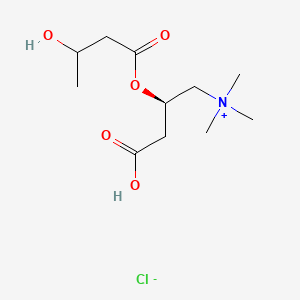![molecular formula C10H7N3O5 B13838137 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is an azo compound characterized by the presence of a diazenyl group (-N=N-) attached to a 3-nitrophenyl group and an oxolane-2,4-dione moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable coupling partner, such as oxolane-2,4-dione, in the presence of a base like sodium carbonate to yield the final azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Forms nitroso or nitro derivatives.
Substitution: Yields halogenated or nitrated aromatic compounds.
科学的研究の応用
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the dyeing and printing industries due to its vivid color properties.
作用機序
The mechanism of action of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
(E)-2-[(3-Nitrophenyl)diazenyl]-3-oxo-3-phenylpropanal: Another azo compound with similar structural features but different functional groups.
4-Hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde: Shares the diazenyl group but has different substituents on the aromatic ring.
Uniqueness
3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of the oxolane-2,4-dione moiety with the diazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in dyeing, printing, and potentially in medicinal chemistry.
特性
分子式 |
C10H7N3O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
3-[(3-nitrophenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-2-1-3-7(4-6)13(16)17/h1-4,9H,5H2 |
InChIキー |
IBQQBSLZOFZLNR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


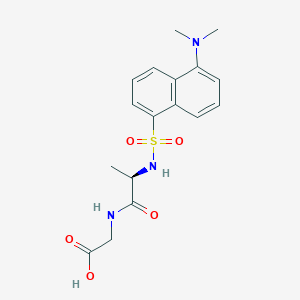
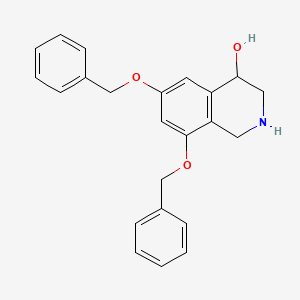
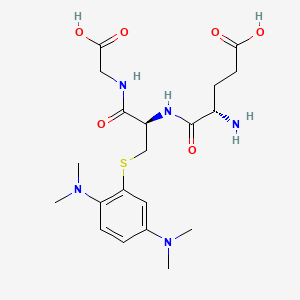


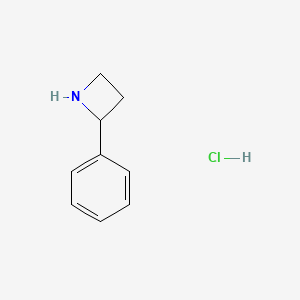

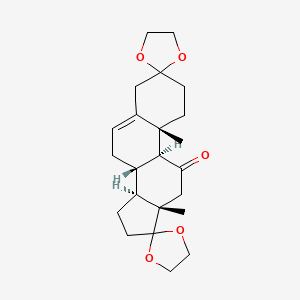


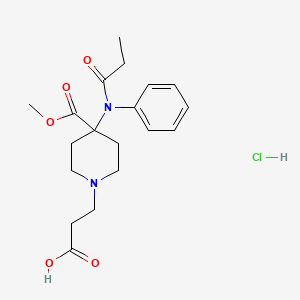

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
